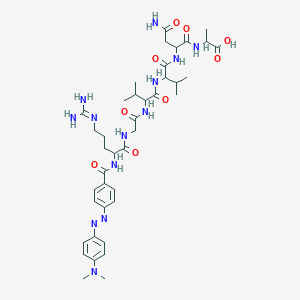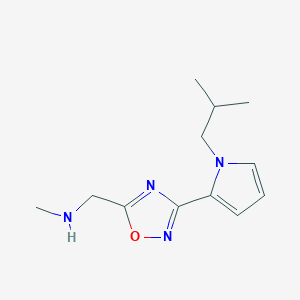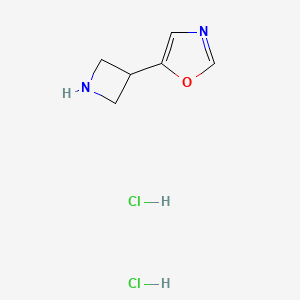
Elagolix Methoxy-d3 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elagolix Methoxy-d3 Sodium Salt is a derivative of Elagolix, a non-peptide gonadotropin-releasing hormone receptor antagonist. This compound is primarily used in the management of hormone-dependent diseases such as endometriosis and uterine fibroids . The methoxy-d3 variant is labeled with deuterium, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Elagolix Methoxy-d3 Sodium Salt involves several steps, starting with the preparation of the core uracil structure. The process includes:
Formation of the Uracil Core: The uracil core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce the fluoro, methoxy, and trifluoromethyl groups.
Deuterium Labeling: The methoxy group is replaced with a methoxy-d3 group using deuterated reagents.
Salt Formation: The final step involves the conversion of the free acid form to its sodium salt using sodium hydroxide or another suitable base
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Large batches of the compound are synthesized in reactors, followed by purification steps such as crystallization and filtration.
Continuous Processing: Some manufacturers may use continuous processing techniques to improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Elagolix Methoxy-d3 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Applications De Recherche Scientifique
Elagolix Methoxy-d3 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior under different conditions.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand its metabolism and efficacy in treating hormone-dependent diseases.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Mécanisme D'action
Elagolix Methoxy-d3 Sodium Salt exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen production. The suppression of estrogen levels helps manage symptoms associated with endometriosis and uterine fibroids .
Comparaison Avec Des Composés Similaires
Elagolix: The parent compound, used for similar therapeutic purposes.
Relugolix: Another gonadotropin-releasing hormone receptor antagonist with a similar mechanism of action.
Degarelix: A peptide-based gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer
Uniqueness: Elagolix Methoxy-d3 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Propriétés
Formule moléculaire |
C32H29F5N3NaO5 |
|---|---|
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |
Clé InChI |
DQYGXRQUFSRDCH-AEPDTUAESA-M |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)







![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)


